molecular formula C8H16N2 B177964 2,8-Diazaspiro[4.5]decane CAS No. 176-67-0

2,8-Diazaspiro[4.5]decane

Cat. No. B177964
CAS RN: 176-67-0
M. Wt: 140.23 g/mol
InChI Key: WYZZNMWIWHRXRM-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[4.5]decane is a type of spiro compound, which are bicyclic organic compounds formed by two rings linked by one carbon atom . The originality of spiro compounds lies in the fact that they simultaneously possess 3D structural properties and inherent rigidity . Spiro derivatives of heterocyclic compounds are widely applied in the synthesis of biologically active compounds .


Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .


Molecular Structure Analysis

The structure of this compound was solved by direct methods and refined by full matrix least-squares calculations .


Chemical Reactions Analysis

Unactivated yne-en-ynes reacted with a range of substituted aryl halides in the presence of Pd (OAc) 2 –PPh 3 to afford diazaspiro decane with exocyclic double bonds . Three carbon–carbon bonds are formed in this domino reaction, which involves highly regioselective C–C coupling and spiro scaffold steps .


Physical And Chemical Properties Analysis

The density of this compound is 1.0±0.1 g/cm3, and its boiling point is 228.9±8.0 °C at 760 mmHg . The vapour pressure is 0.1±0.5 mmHg at 25°C .

Scientific Research Applications

Supramolecular Arrangements and Crystallography

Research on 2,8-Diazaspiro[4.5]decane derivatives has shown their significance in crystallography and molecular structure analysis. For instance, studies have demonstrated the relationship between molecular structures of certain derivatives and their crystal structures, revealing the influence of substituents on supramolecular arrangements and highlighting the retention of specific hydrogen bond ring structures in the crystals (Graus et al., 2010). Moreover, research has explored the crystal structure of compounds such as alaptide, detailing the conformation of the rings and the intermolecular hydrogen bonds that link molecules into chains (Rohlíček et al., 2010).

Role in Medicinal Chemistry

The compound has been pivotal in medicinal chemistry. It has served as a scaffold in the discovery of potent inhibitors and drug candidates for various conditions. For example, this compound-based trisubstituted urea derivatives have been identified as potent soluble epoxide hydrolase (sEH) inhibitors and orally active agents for treating hypertension (Kato et al., 2013). Additionally, it has been used in designing T-type calcium channel antagonists (Fritch & Krajewski, 2010) and as a template in the development of orally active GPIIb-IIIa antagonists (Mehrotra et al., 2004).

Chemical Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of this compound derivatives. Innovative synthesis methods have been developed for pharmaceutically important spirocyclic systems containing this compound, leading to compounds with potential for further functionalization (Smith et al., 2016). Additionally, studies have detailed the synthesis of the compound with exocyclic double bonds, demonstrating the formation of three carbon-carbon bonds in a domino reaction (Li et al., 2014).

Pharmacological Applications

The compound has been utilized in the synthesis of various pharmacologically relevant structures. For instance, it has been used in the synthesis of anticonvulsant agents (Madaiah et al., 2012), and research has explored its role in the synthesis of novel spirohydantoin derivatives with potential pharmacological evaluation and molecular modeling applications (Czopek et al., 2016).

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment . It is also recommended to wear chemical impermeable gloves and ensure adequate ventilation .

Future Directions

The discovery and characterization of necroptosis inhibitors not only accelerate our understanding of the necroptosis signaling pathway but also provide important drug candidates for the treatment of necroptosis-related diseases . Therefore, 2,8-Diazaspiro[4.5]decane and its derivatives could be employed as lead compounds for further structural optimization .

properties

IUPAC Name

2,8-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-4-9-5-2-8(1)3-6-10-7-8/h9-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZZNMWIWHRXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598510
Record name 2,8-Diazaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

176-67-0
Record name 2,8-Diazaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Diazaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Studies exploring 2,8-Diazaspiro[4.5]decane as a scaffold for glycoprotein IIb-IIIa antagonists have revealed crucial structure-activity relationships. [] Researchers systematically investigated various templates, including spiropiperidinyl-gamma-lactams, spiropiperidinylimide, spiropiperidinylureas, and spiropiperidinylhydantoins, all derived from the core this compound structure. [] Their findings indicated that the strategic placement of acidic and basic pharmacophores within these templates is critical for achieving potent glycoprotein IIb-IIIa inhibitory activity. [] This highlights the importance of precise spatial arrangement of functional groups on the this compound scaffold for effective interaction with the target protein and subsequent inhibition of platelet aggregation.

A: Research has identified this compound-based trisubstituted urea derivatives as potent sEH inhibitors. [] Docking studies using human and mouse sEH X-ray crystal structures provided insights into the structural basis for their activity and species selectivity. [] Notably, replacing a trifluoromethyl moiety with a trifluoromethoxy group mitigated steric clashes with the Phe406 residue in mouse sEH, leading to improved inhibitory activity in mouse models. [] These findings underscore the importance of considering subtle structural variations on the this compound scaffold to optimize inhibitory potency and fine-tune selectivity for different species' sEH enzymes.

A: Researchers have explored the potential of this compound derivatives as TPH1 inhibitors for treating pulmonary hypertension (PH). [] While the specific binding interactions haven't been detailed in the provided abstracts, these compounds demonstrated potent inhibition of TPH1, the rate-limiting enzyme in peripheral serotonin biosynthesis. [] By inhibiting TPH1, these compounds effectively reduced serum, gut, and lung serotonin levels in two rat models of PH. [] This reduction in serotonin levels was correlated with a decrease in pulmonary arterial pressure and improvements in pulmonary vascular remodeling, suggesting a potential therapeutic role for this compound-based TPH1 inhibitors in managing PH. []

ANone: The this compound scaffold offers several advantages in drug discovery:

  • Versatility: Its structure allows for the incorporation of diverse substituents, enabling the exploration of a wide range of chemical space and the fine-tuning of pharmacological properties. [, , ]
  • Biological Relevance: This scaffold has demonstrated its ability to interact with various therapeutically relevant targets, including muscarinic receptors, glycoprotein IIb-IIIa, sEH, and TPH1. [, , , ]
  • Drug-like Properties: Derivatives based on this scaffold have shown promising pharmacological profiles, including oral bioavailability and in vivo efficacy in preclinical models. [, , ]

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